molecular formula C17H22 B14254753 Benzene, [3-(2-propenyl)-1-octynyl]- CAS No. 491859-66-6

Benzene, [3-(2-propenyl)-1-octynyl]-

Cat. No.: B14254753
CAS No.: 491859-66-6
M. Wt: 226.36 g/mol
InChI Key: NEQFTPGJSUAVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Benzene, [3-(2-propenyl)-1-octynyl]-" is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a 2-propenyl (allyl) group at the 3-position and a 1-octynyl group at the 1-position. The octynyl group introduces a linear alkyne chain (C≡C) with eight carbon atoms, conferring unique electronic and steric properties.

Properties

CAS No.

491859-66-6

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

3-prop-2-enyloct-1-ynylbenzene

InChI

InChI=1S/C17H22/c1-3-5-7-11-16(10-4-2)14-15-17-12-8-6-9-13-17/h4,6,8-9,12-13,16H,2-3,5,7,10-11H2,1H3

InChI Key

NEQFTPGJSUAVGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=C)C#CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [3-(2-propenyl)-1-octynyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling process.

Chemical Reactions Analysis

Types of Reactions: Benzene, [3-(2-propenyl)-1-octynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzene, [3-(2-propenyl)-1-octynyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s aromatic ring allows it to participate in π-π interactions, while the propenyl and octynyl groups can engage in hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "Benzene, [3-(2-propenyl)-1-octynyl]-" and analogous benzene derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Source Evidence
Benzene, [3-(2-propenyl)-1-octynyl]- C₁₃H₁₆ 172.27 g/mol 3-allyl, 1-octynyl High hydrophobicity (long alkyne chain); potential for cycloaddition reactions
1,2,3-Trimethoxy-5-(2-propenyl)-benzene C₁₂H₁₆O₃ 208.25 g/mol 1,2,3-trimethoxy, 5-allyl Antimicrobial activity; high chromatographic peak area in plant extracts
Benzene, 1,2-dimethoxy-4-(2-propenyl)- (Methyl eugenol) C₁₁H₁₄O₂ 178.23 g/mol 1,2-dimethoxy, 4-allyl Pharmacologically active (antibiotic); volatile oil component
Benzene, 1-methoxy-3-[3-(2-propenyloxy)-1-propynyl]- C₁₃H₁₄O₂ 202.25 g/mol 1-methoxy, 3-propenyloxy-propynyl Shorter alkyne chain (C≡C); synthetic intermediate
Benzene, (1,3-dimethyl-3-butenyl) C₁₂H₁₆ 160.26 g/mol Branched 1,3-dimethyl-3-butenyl Lower rigidity; saturated hydrocarbon substituent

Structural and Functional Insights

Substituent Effects: The octynyl group in the target compound introduces significant hydrophobicity (predicted higher logP) compared to shorter alkyne or allyl-substituted analogs like methyl eugenol (C₁₁H₁₄O₂) . This property may enhance membrane permeability in biological systems. Methoxy groups in analogs (e.g., 1,2,3-trimethoxy-5-allylbenzene) increase polarity and hydrogen-bonding capacity, influencing solubility and retention times in chromatography .

Reactivity :

  • The terminal alkyne in the octynyl group enables click chemistry (e.g., Huisgen cycloaddition), unlike saturated or methoxy-substituted derivatives .
  • Allyl groups in all compounds participate in electrophilic aromatic substitution, but the octynyl chain may sterically hinder such reactions compared to smaller substituents .

Biological Activity: Methyl eugenol (1,2-dimethoxy-4-allylbenzene) exhibits antibiotic properties due to its methoxy-allyl motif . The target compound’s octynyl group could modulate bioactivity by altering binding affinity to microbial targets.

Synthetic Considerations :

  • Longer alkyne chains (e.g., octynyl) require specialized catalysts for efficient coupling reactions, unlike shorter propynyl derivatives .
  • Branched substituents (e.g., 1,3-dimethyl-3-butenylbenzene) reduce steric strain compared to linear chains, affecting synthetic yields .

Research Findings and Data Trends

  • Chromatographic Behavior : Allyl-substituted benzenes with methoxy groups (e.g., 1,2,3-trimethoxy-5-allylbenzene) exhibit higher peak areas in GC-MS analyses, indicating greater abundance in natural extracts compared to alkyne-substituted derivatives .
  • Thermal Stability : Compounds with unsaturated substituents (alkynes, allyls) may decompose at lower temperatures than saturated analogs, as observed in SFE (supercritical fluid extraction) studies at 35–45 °C .
  • Pharmacological Potential: Benzene derivatives with allyl and methoxy groups show consistent bioactivity, suggesting that the target compound’s octynyl group could be optimized for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.